7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol

Hepatotoxicity Pyrrole-protein adduction GSH depletion

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol, also known as dehydroretronecine (DHR), is a central pyrrolic metabolite of hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids (PAs) such as monocrotaline, riddelliine, and retrorsine. With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, this bifunctional alkylating agent contains both a 7-hydroxymethyl group and a 1-hydroxyl group that confer reactivity toward cellular nucleophiles including DNA, proteins, and glutathione.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 26400-45-3
Cat. No. B1207611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
CAS26400-45-3
Synonyms6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine
dehydro-retronecine
dehydroheliotridine
dehydroretro-necine
dehydroretronecine
dehydroretronecine, (R)-isomer
dehydroretronecine, (S)-isome
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC(=C2C1O)CO
InChIInChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2
InChIKeyQFPRRXUPCPFWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol (CAS 26400-45-3): What Procurement Teams Need to Know About This Pyrrolizidine Metabolite


7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol, also known as dehydroretronecine (DHR), is a central pyrrolic metabolite of hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids (PAs) such as monocrotaline, riddelliine, and retrorsine [1]. With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, this bifunctional alkylating agent contains both a 7-hydroxymethyl group and a 1-hydroxyl group that confer reactivity toward cellular nucleophiles including DNA, proteins, and glutathione [2]. DHR serves as the core pharmacophore through which numerous PAs exert their genotoxic and carcinogenic effects, making it an essential reference compound in toxicology research, biomarker development, and analytical method validation [3].

Why 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol Cannot Be Replaced by Other Pyrrolizidine Derivatives in Research and Bioanalysis


Attempting to substitute dehydroretronecine (DHR) with its parent alkaloids (e.g., monocrotaline, riddelliine) or its reduced analog retronecine yields fundamentally different biological and analytical outcomes. Whereas parent PAs require cytochrome P450-mediated bioactivation to generate DHR-like pyrrolic species, DHR itself is the direct-acting, proximate genotoxic species that alkylates DNA and crosslinks macromolecules without enzymatic pre-activation [1]. This distinction is critical: in CYP-deficient test systems such as standard hepatic sinusoidal endothelial cells (HSEC) or HepG2 lines, parent PAs exhibit no cytotoxicity, while DHR produces measurable toxicity and pyrrole-protein adduct formation [2]. Furthermore, DHR generates a unique set of eight DNA adducts—including two epimeric DHR-3',5'-dG-bisphosphate adducts—that serve as common biomarkers across multiple tumorigenic PAs, a signature not produced by retronecine or intact PAs without bioactivation [3].

Quantitative Differentiation Evidence for 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol Versus Closest Analogs


Differential Hepatotoxic Potency: DHR vs. DHPA in Human Sinusoidal Endothelial Cells

In a direct head-to-head comparison using human hepatic sinusoidal endothelial cells (HSEC), dehydroretronecine (DHR) exhibited measurably lower cytotoxicity than dehydromonocrotaline (DHPA), the esterified pyrrolic metabolite. Both reactive metabolites caused GSH depletion and pyrrole-protein adduct formation, but DHPA was significantly more reactive and induced severer toxicity [1]. Monocrotaline, the parent alkaloid, showed no cytotoxicity in either HSEC or HepG2 cells due to the absence of cytochrome P450 activity in these cell lines, confirming that DHR and DHPA are the direct-acting toxic species [2].

Hepatotoxicity Pyrrole-protein adduction GSH depletion

Antimitotic Selectivity: Bifunctional DHR vs. Monofunctional Alkylating Pyrroles

Among 13 structurally related pyrrolic alcohols tested for antimitotic activity in a rat liver parenchymal cell line, dehydroretronecine—a bifunctional alkylating agent—ranked in the highest-activity group alongside 2,3-bis-hydroxymethyl-1-methylpyrrole. Both compounds achieved complete or partial mitotic inhibition at ≤10⁻⁴ M while exhibiting the lowest cytotoxicity [1]. In contrast, the monofunctional alkylator 3-hydroxymethyl-1,2-dimethylpyrrole displayed the highest cytotoxicity, and the least reactive analog 3-hydroxymethyl-1-methylpyrrole was neither antimitotic nor cytotoxic at tested concentrations [2].

Antimitotic activity Alkylating agent classification Rat liver parenchymal cells

Enzyme Inhibition: DHR Ki vs. Cysteine-Protected Control

Dehydroretronecine inhibited yeast alcohol dehydrogenase (ADH) with a measurable inhibition constant (Ki) of 3.38 × 10⁻² M at pH 7.5 and 25 °C. This inhibition was completely abolished when excess cysteine was added to the assay system, demonstrating that DHR's inhibitory effect is mediated through covalent interaction with free thiol groups [1]. Spectrophotometric titration revealed an apparent pK of 5.0 for DHR alone, which shifted to 8.5 in the presence of excess cysteine, providing quantitative evidence of DHR-cysteine adduct formation [2].

Alcohol dehydrogenase inhibition Enzyme kinetics Cysteine protection

Neoplastic Transformation Potency: DHR vs. Monocrotaline—Site-Specific Rhabdomyosarcoma Induction

In a one-year biweekly subcutaneous injection study in male Sprague-Dawley rats followed by 12 months observation, dehydroretronecine (DHR) induced rhabdomyosarcomas at the injection site in 51.6% of animals, with 8.3% developing metastatic lesions [1]. By contrast, monocrotaline—the parent alkaloid from which DHR is metabolically derived—produced injection-site rhabdomyosarcomas in only 3.3% of rats, instead generating a wider spectrum of tumor types (myelogenous leukemias, hepatocellular carcinomas, pulmonary adenomas) in 10% of animals [2]. This 15.6-fold higher site-specific sarcoma incidence positions DHR as the proximate carcinogen, whereas monocrotaline's broader tumor spectrum reflects its requirement for systemic metabolic activation [3].

Carcinogenicity Rhabdomyosarcoma Proximate vs. metabolic carcinogen

DNA Crosslinking Propensity: DHR Binding and Crosslink Formation vs. DNA Conformation

Dehydroretronecine (DHR) binds to and crosslinks double-stranded DNA in a manner dependent on time, temperature, pH, and reactant ratios. Quantitatively, DHR binding to single-stranded M13 DNA was 3-fold higher than to double-stranded M13 DNA, yet only double-stranded DNA underwent crosslinking [1]. Electron microscopy analysis with Poisson statistics revealed that low DHR/DNA ratios predominantly produced DNA monomers and dimers, while higher ratios generated aggregates equivalent in size to dozens of individual DNA molecules. DHR also generated single-strand scissions equally well in both single- and double-stranded substrates [2]. This crosslinking pattern is alkali-stable, distinguishing DHR from other alkylators that produce alkali-labile adducts.

DNA crosslinking Alkylation Genotoxicity mechanism

DNA Adduct Signature Identity: DHR as the Common Genotoxic Core of Multiple Tumorigenic PAs

Metabolism of riddelliine by rat liver microsomes in the presence of calf thymus DNA produces eight DNA adducts that are chromatographically and structurally identical to those generated by direct reaction of dehydroretronecine (DHR) with DNA [1]. These eight adducts include two epimeric DHR-3',5'-dG-bisphosphate adducts and six additional DHR-derived species, a signature that is reproduced across multiple tumorigenic PAs including retrorsine and monocrotaline [2]. The highest level of total DHP-DNA adducts was found in liver DNA from rats treated directly with DHR, exceeding the adduct levels formed from riddelliine, establishing DHR as the most efficient DNA-damaging species in the class [3].

DNA adductomics Biomarker Metabolic activation

High-Value Application Scenarios for 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol Based on Quantitative Evidence


CYP-Independent Hepatotoxicity Screening: Using DHR as the Direct-Acting Positive Control

In vitro hepatotoxicity models using hepatic sinusoidal endothelial cells (HSEC) or HepG2 cells lack cytochrome P450 activity, rendering parent pyrrolizidine alkaloids (e.g., monocrotaline) completely inactive [1]. DHR produces dose-dependent cytotoxicity, GSH depletion, and pyrrole-protein adduct formation in these same CYP-deficient cells [2]. Procurement of DHR rather than parent alkaloids ensures that assay sensitivity can be validated without adding exogenous metabolic activation systems (S9 fractions or transfected CYP enzymes), reducing experimental complexity and inter-laboratory variability [3].

DNA Adduct Biomarker Development and Quantification Using DHR as the Authentic Calibration Standard

The eight DHR-derived DNA adducts formed by direct reaction of DHR with calf thymus DNA are structurally identical to those produced via metabolic activation of riddelliine, retrorsine, and monocrotaline [1]. DHR-treated animals exhibit the highest total hepatic DHP-DNA adduct levels among all PA treatments, validating DHR's utility as the most sensitive calibrant for quantitative ³²P-postlabeling/HPLC or LC-MS/MS adduct assays [2]. For laboratories developing biomonitoring methods for PA exposure, DHR-derived synthetic adduct standards enable absolute quantification rather than relative adduct profiling [3].

Mechanistic Carcinogenicity Studies Requiring Proximate Carcinogen Without Metabolic Confounders

Unlike monocrotaline, which produces a heterogeneous spectrum of tumor types (leukemias, hepatocellular carcinomas, pulmonary adenomas) dependent on systemic metabolic activation, DHR induces a reproducible high-incidence rhabdomyosarcoma at the injection site (51.6% vs. 3.3% for monocrotaline) with defined metastatic potential (8.3%) [1]. This site-specific, high-penetrance tumorigenesis makes DHR the preferred agent for studies of alkylation-driven sarcomagenesis, chemoprevention screening, and investigations of tissue-specific carcinogen susceptibility without hepatic first-pass variability [2].

Bifunctional Alkylator Reference for DNA Crosslinking and Repair Studies

DHR's demonstrated capacity to form alkali-stable interstrand DNA crosslinks—with a 3-fold binding preference for single-stranded over double-stranded DNA and crosslinking exclusive to duplex DNA—positions it as a valuable tool compound in DNA repair research [1]. Its bifunctional alkylating character, combined with dose-dependent crosslink formation quantifiable by Poisson statistics from electron microscopy, provides a well-characterized reference system for studying interstrand crosslink repair pathways, Fanconi anemia pathway activation, and homologous recombination responses [2].

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